molecular formula C5H8N4 B1321669 Pyridine-2,4,5-triamine CAS No. 23244-87-3

Pyridine-2,4,5-triamine

Cat. No.: B1321669
CAS No.: 23244-87-3
M. Wt: 124.14 g/mol
InChI Key: CZIIDUIQNLSXOJ-UHFFFAOYSA-N
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Description

Pyridine-2,4,5-triamine is an organic compound that belongs to the class of heterocyclic amines It consists of a pyridine ring substituted with three amino groups at the 2nd, 4th, and 5th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-2,4,5-triamine can be synthesized through several methods. One common approach involves the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation. Another method includes the cycloaddition reactions of 1-azadienes with 2-carbon π-components .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions: Pyridine-2,4,5-triamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the pyridine ring .

Scientific Research Applications

Pyridine-2,4,5-triamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Pyridine: A basic heterocyclic amine with a single nitrogen atom in the ring.

    Pyrimidine: Contains two nitrogen atoms at positions 1 and 3 of the six-membered ring.

    Imidazole: A five-membered ring with two nitrogen atoms.

Comparison: For instance, while pyridine is primarily used as a solvent and reagent, pyridine-2,4,5-triamine’s multiple amino groups make it more versatile for use in complex synthesis and as a functional material in various applications .

Properties

IUPAC Name

pyridine-2,4,5-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-3-1-5(8)9-2-4(3)7/h1-2H,7H2,(H4,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIIDUIQNLSXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618331
Record name Pyridine-2,4,5-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23244-87-3
Record name Pyridine-2,4,5-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
Quantity
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reactant
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Synthesis routes and methods II

Procedure details

A solution of 5 (0.540 g, 3.5 mmol) in EtOH (50 ml) and Raney Nickel (0.600 ml) was stirred under H2 atmosphere for 3 h at room temperature. The product was freed from catalyst by filtration through celite to give 6 (0.428 g, 98%); 1H NMR (DMSO-d6, 500 MHz): δ 7.11 (1H, s), 5.65 (1H, s) 5.12 (2H, brs), 4.64 (2H, brs) 3.34 (2H, brs); EIMS m/z: 125 (M+1) and used as is in the next step.
Name
Quantity
0.54 g
Type
reactant
Reaction Step One
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Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
catalyst
Reaction Step One
Name
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine-2,4,5-triamine
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Reactant of Route 5
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Pyridine-2,4,5-triamine
Reactant of Route 6
Pyridine-2,4,5-triamine

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